Enhanced Lipophilicity vs. Unsubstituted Boc-Protected Cyclohexane Analog
The introduction of a 4-ethyl substituent increases the lipophilicity of the compound by a quantifiable margin compared to the unsubstituted 1-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid. This is critical for optimizing membrane permeability and reducing aqueous solubility in a predictable manner. The target compound has a computed XLogP3 of 2.9 [1], whereas the unsubstituted analog has a reported LogP of 2.6895 [2]. This represents a critical difference for lead optimization where fine-tuning hydrophobicity is essential.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (CAS 115951-16-1), LogP = 2.6895 |
| Quantified Difference | ΔLogP ≈ +0.21 |
| Conditions | Computed XLogP3 (PubChem) vs. reported LogP (Molbase) |
Why This Matters
A predictable ΔLogP allows medicinal chemists to rationally increase lipophilicity for enhanced passive membrane permeability without the unpredictable effects of addings a new, large apolar group.
- [1] PubChem Compound Summary for CID 43341536, (1s,4r)-1-(((Tert-butoxy)carbonyl)amino)-4-ethylcyclohexane-1-carboxylic acid. View Source
- [2] 1-叔丁氧羰酰胺环己羧酸, CAS 115951-16-1, from molbase.cn. View Source
